molecular formula C21H19N3O B2871116 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone CAS No. 1797184-03-2

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone

Cat. No.: B2871116
CAS No.: 1797184-03-2
M. Wt: 329.403
InChI Key: DCWPUDJJRZUYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone is a chemical compound built on the dihydropyrido[4,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatility in drug discovery. This scaffold is recognized as a novel active chemotype for developing human topoisomerase II (topoII) inhibitors, a well-validated target for cancer treatment . Compared to traditional topoII poisons, inhibitors based on this core structure represent a new chemical class with the potential for a safer profile and reduced side effects . The specific substitution pattern of this compound, featuring a diphenylethanone group, suggests its potential as a key intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new chemical space in developing potent and selective kinase inhibitors or anticancer agents, making it a valuable tool for hit-to-lead optimization campaigns . The compound is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2,2-diphenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c25-21(24-12-11-19-18(14-24)13-22-15-23-19)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13,15,20H,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWPUDJJRZUYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aza-Diels-Alder Cyclization

The aza-Diels-Alder reaction has emerged as a highly efficient method for constructing the dihydropyrido[4,3-d]pyrimidine scaffold. As demonstrated by recent studies, 1,3-disubstituted 6-aminouracils undergo [4+2] cycloaddition with α,β-unsaturated aldehydes in the presence of NHC catalysts (e.g., 8c in Table 1).

Procedure :

  • 6-Aminouracil Preparation :
    • 6-Aminouracils are synthesized via base-mediated alkylation of unprotected uracils with alkyl halides in DMF (80°C, 24 h).
    • Example: Reacting 6-aminouracil with benzyl bromide yields 1,3-dibenzyl-6-aminouracil (95% purity after recrystallization).
  • Cycloaddition :
    • The 6-aminouracil derivative is treated with an α,β-unsaturated aldehyde (e.g., cinnamaldehyde) in toluene with 8c (5 mol%), K3PO4 (2 equiv), and dichloroquinone (DQ, oxidant) at 80°C for 12 h.
    • Outcome : Forms the dihydropyrido[4,3-d]pyrimidine core in 95% yield.

Modified Biginelli Reaction

The classic Biginelli reaction, which combines aldehydes, β-keto esters, and ureas under acidic conditions, has been adapted for pyrido-fused systems.

Procedure :

  • Reactants :
    • Aldehyde: Pyridine-3-carbaldehyde (to introduce the pyridine moiety).
    • β-Keto ester: Ethyl acetoacetate.
    • Urea derivative: Thiourea for sulfur incorporation.
  • Conditions :
    • Ethanol, quartz catalyst, reflux (12 h).
    • Outcome : Yields 68% of the dihydropyrimidinone intermediate, which is oxidized to the pyrido[4,3-d]pyrimidine using DDQ.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Aza-Diels-Alder 95 High efficiency, one-pot synthesis Requires specialized NHC catalysts
Modified Biginelli 68 Simple conditions, scalable Multi-step oxidation required
Alkylation 78 Regioselective, mild conditions Bromo-ketone synthesis complexity
Friedel-Crafts 65 Direct acylation Acid-sensitive substrates incompatible

Optimization Strategies

Catalyst Screening

NHC precatalysts (e.g., 8c ) significantly enhance reaction rates and yields in aza-Diels-Alder cyclizations. Tribasic potassium phosphate outperforms weaker bases like NaHCO3, reducing side reactions.

Solvent Effects

  • Toluene : Optimal for NHC-catalyzed reactions due to non-polarity.
  • Ethanol : Preferred for Biginelli-like reactions with quartz catalysts.

Temperature Control

  • Cyclization at 80°C balances reaction rate and decomposition.
  • Alkylation proceeds efficiently at reflux (82°C in acetonitrile).

Challenges and Solutions

Regioselectivity

  • Issue : Competing N7 vs. N6 alkylation in the pyrido[4,3-d]pyrimidine core.
  • Solution : Use bulky bases (e.g., DBU) to favor N6 attack.

Purification Difficulties

  • Issue : Co-elution of diphenylethanone byproducts.
  • Solution : Gradient elution with hexane:EtOAc (9:1 → 1:1).

Chemical Reactions Analysis

Types of Reactions

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form unsaturated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrido[4,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often use reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield unsaturated pyrido[4,3-d]pyrimidine derivatives, while reduction can produce dihydropyrido[4,3-d]pyrimidine compounds .

Scientific Research Applications

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone has several scientific research applications:

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 2,2-diphenylethanone group distinguishes it from analogs bearing trifluoromethyl (), alkyne (), or heterocyclic () substituents. This moiety likely increases hydrophobicity and steric hindrance compared to smaller groups like methylamino () .

Synthetic Yields and Methods: Yields for analogs range from 19% () to 100% (), with purification predominantly relying on column chromatography.

Molecular Weight Trends: The diphenylethanone group likely contributes to a higher molecular weight (~400–450 g/mol) compared to simpler derivatives (e.g., 377–419 g/mol in –9). This could influence bioavailability and blood-brain barrier penetration .

Pharmacological Implications

While biological data for the target compound are absent in the evidence, insights from analogs suggest:

  • Kinase Inhibition: Pyrido[4,3-d]pyrimidines with indenylamino groups () show affinity for kinases like CDK2/cyclin E. The diphenylethanone group may modulate selectivity by occupying adjacent hydrophobic regions .
  • Metabolic Stability: Trifluoromethyl-containing analogs () exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects. The diphenylethanone’s aryl groups may similarly resist oxidative degradation .

Biological Activity

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O
  • Molecular Weight : 270.30 g/mol
  • CAS Number : 1797183-52-8

Biological Activity Overview

The compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-microbial research. Its structural features contribute to its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit promising anticancer properties. A study assessed the compound's effects on cancer cell lines, revealing significant inhibition of cell proliferation and migration.

  • Case Study : In vitro tests demonstrated that the compound inhibited the growth of A431 vulvar epidermal carcinoma cells with an IC50_{50} value in the low micromolar range. These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A comparative analysis with similar structures showed that it possesses substantial antibacterial activity.

Compound NameStructure SimilarityBiological Activity
Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateSimilar pyrido structureAntimicrobial
2-(4-chlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-oneSimilar core structureAntibacterial
5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2h-pyrido[2,3-d]pyrimidine derivativesRelated pyrimidine derivativesPotential anticancer activity

The biological activity of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis and cell division.
  • Interaction with Receptors : It has been suggested that this compound can interact with specific receptors involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Studies indicate that the compound may promote apoptosis in cancer cells through mitochondrial pathways.

Research Findings

A comprehensive study involving molecular docking simulations revealed that the compound binds effectively to target proteins associated with cancer and microbial infections. The binding affinity was assessed using computational methods which predicted a strong interaction with dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis in both humans and pathogens like Plasmodium falciparum.

In Vitro Studies

In vitro experiments conducted on various cell lines demonstrated:

  • IC50_{50} values ranging from 0.4 to 28 μM against P. falciparum indicating potential as an antimalarial agent.
  • Significant cytotoxicity against human cancer cell lines such as A431 and others.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.